molecular formula C28H28N2 B3054766 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole CAS No. 618406-23-8

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole

Cat. No.: B3054766
CAS No.: 618406-23-8
M. Wt: 392.5 g/mol
InChI Key: UZBZHHZSTAXROX-UHFFFAOYSA-N
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Description

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole, often involves multi-step processes. One common method is the Fischer indole synthesis, which typically uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions . The reaction proceeds through the formation of a hydrazone intermediate, followed by cyclization and rearrangement to yield the indole structure.

Industrial Production Methods

Industrial production of such indole derivatives may involve optimized versions of laboratory-scale synthetic routes. These methods often focus on improving yield, purity, and scalability. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield indole-3-carboxaldehyde, while reduction can produce indoline derivatives .

Scientific Research Applications

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole involves its interaction with specific molecular targets. Indole derivatives often bind to receptors or enzymes, modulating their activity. For instance, they can inhibit the activity of certain kinases or interact with DNA to exert their effects . The exact pathways and targets depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-methyl-3-[(2-methyl-1H-indol-3-yl)-(4-propan-2-ylphenyl)methyl]-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H28N2/c1-17(2)20-13-15-21(16-14-20)28(26-18(3)29-24-11-7-5-9-22(24)26)27-19(4)30-25-12-8-6-10-23(25)27/h5-17,28-30H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZBZHHZSTAXROX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(C3=CC=C(C=C3)C(C)C)C4=C(NC5=CC=CC=C54)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H28N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400317
Record name F1387-0044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

618406-23-8
Record name F1387-0044
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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